(R)-2-(Pyrrolidin-2-yl)acetamide hydrochloride
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Overview
Description
(R)-2-(Pyrrolidin-2-yl)acetamide hydrochloride is a chemical compound that features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, attached to an acetamide group. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural and functional properties.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of (R)-2-(pyrrolidin-2-yl)acetic acid with ammonia, followed by acidification with hydrochloric acid.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.
Types of Reactions:
Oxidation: The pyrrolidine ring can undergo oxidation to form pyrrolidin-2-one.
Reduction: Reduction reactions can convert pyrrolidin-2-one back to pyrrolidine.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Pyrrolidin-2-one
Reduction: Pyrrolidine
Substitution: Various substituted amides and esters
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a ligand in biochemical studies, interacting with various enzymes and receptors. Medicine: The compound has potential therapeutic applications, including as a precursor for drug development. Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (R)-2-(Pyrrolidin-2-yl)acetamide hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may bind to enzyme active sites, altering their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Pyrrolidine: A similar compound without the acetamide group.
Pyrrolidin-2-one: The oxidized form of pyrrolidine.
Proline: An amino acid with a pyrrolidine ring.
Uniqueness: (R)-2-(Pyrrolidin-2-yl)acetamide hydrochloride is unique due to its specific functional groups and stereochemistry, which influence its reactivity and biological activity.
Properties
IUPAC Name |
2-[(2R)-pyrrolidin-2-yl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-6(9)4-5-2-1-3-8-5;/h5,8H,1-4H2,(H2,7,9);1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHUUCQYNRTNIL-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CC(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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